2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid
Description
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid (CAS: 794584-39-7) is a sulfonamide derivative with a molecular formula of C₁₄H₁₂N₂O₆S and a molecular weight of 336.32 g/mol . Its structure features a phenylacetic acid backbone substituted at the para position with a 2-nitrobenzenesulfonamido group. This compound is of interest in medicinal chemistry and materials science due to the sulfonamide moiety's versatility in hydrogen bonding and its role in drug design .
Properties
IUPAC Name |
2-[4-[(2-nitrophenyl)sulfonylamino]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)9-10-5-7-11(8-6-10)15-23(21,22)13-4-2-1-3-12(13)16(19)20/h1-8,15H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWFIKHVIDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 4-aminophenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 2-[4-(2-Aminobenzenesulfonamido)phenyl]acetic acid.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 2-nitrobenzenesulfonic acid and 4-aminophenylacetic acid.
Scientific Research Applications
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid and its derivatives often involves interactions with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid with structurally analogous sulfonamide-containing phenylacetic acid derivatives, highlighting substituent effects, molecular properties, and applications:
Key Structural and Functional Differences:
Electron-Withdrawing vs. Electron-Donating Groups :
- The nitro group in the target compound increases acidity and reactivity, making it suitable for electrophilic substitution or as a hydrogen-bond acceptor .
- Methyl () and methoxyethyl () groups enhance lipophilicity, improving membrane permeability in drug candidates.
- Halogens (Cl, Br) () introduce steric bulk and polarizability, favoring halogen bonding in crystal engineering .
Biological Activity :
- Sulfonamides with nitro or trifluoromethyl groups () are common in protease inhibitors or GPCR antagonists due to their strong electron-withdrawing effects .
- Chlorophenyl derivatives exhibit antimicrobial activity, as seen in and .
Synthetic Utility :
- The target compound’s nitro group may facilitate reduction to amines for further derivatization, whereas methyl or halogen substituents are more stable under harsh conditions .
Biological Activity
2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid, also known by its chemical structure and various identifiers, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.
- IUPAC Name : this compound
- CAS Number : 794584-39-7
- Molecular Formula : C13H12N2O4S
Biological Activity Overview
The biological activity of this compound primarily revolves around its anti-inflammatory and antibacterial properties. Research indicates that compounds with similar structures often exhibit significant interactions with biological systems, leading to various therapeutic applications.
- Anti-inflammatory Activity :
- The compound has been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This inhibition can lead to reduced inflammation in various models.
- Antibacterial Activity :
- Studies demonstrate that derivatives of phenylacetic acid exhibit antibacterial effects against several pathogens. The mechanism often involves disrupting bacterial cell membrane integrity and inhibiting protein synthesis.
Case Study 1: Antibacterial Mechanism
A study exploring the antibacterial properties of phenylacetic acid derivatives revealed that these compounds could significantly inhibit the growth of Agrobacterium tumefaciens, a pathogen affecting plants. The IC50 value was reported at 0.8038 mg/mL, indicating a potent antibacterial effect. The mechanism involved:
- Increased leakage of nucleic acids and proteins.
- Inhibition of key metabolic enzymes in the tricarboxylic acid cycle.
- Damage to cell structures observed through electron microscopy .
Case Study 2: Anti-inflammatory Effects
In another investigation, compounds structurally related to this compound were tested for their ability to modulate inflammatory pathways. Results indicated that these compounds could downregulate the expression of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Target Pathogen/Condition | IC50/Effectiveness | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Agrobacterium tumefaciens | 0.8038 mg/mL | Disruption of cell membrane integrity |
| Anti-inflammatory | Inflammatory cytokine modulation | Significant reduction | Inhibition of cytokine production |
Q & A
Basic: What are the optimal synthetic routes for 2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid, considering functional group compatibility?
Answer:
The synthesis of this compound requires careful consideration of the nitrobenzenesulfonamide and acetic acid functional groups. A stepwise approach is recommended:
Sulfonamide Formation: React 2-nitrobenzenesulfonyl chloride with 4-aminophenylacetic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.
Protection of Carboxylic Acid: Temporarily protect the acetic acid moiety using a methyl or tert-butyl ester to prevent side reactions during sulfonylation.
Purification: Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate intermediates.
Key Considerations:
- The nitro group’s electron-withdrawing nature may reduce nucleophilicity of the amine; gentle heating (40–60°C) can accelerate the reaction .
- Computational reaction path searches (e.g., density functional theory, DFT) can predict optimal conditions for sulfonamide bond formation .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
A multi-technique approach is critical for structural confirmation:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and the acetic acid proton (δ 3.5–4.0 ppm).
- ¹³C NMR: Confirm sulfonamide (C-SO₂-N, δ 45–55 ppm) and carboxylic acid (δ 170–175 ppm) groups .
- IR Spectroscopy: Look for S=O stretches (1350–1150 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ or SO₂ groups) .
Data Cross-Validation: Discrepancies between predicted and observed spectra may arise from polymorphism or solvent effects, necessitating crystallographic validation .
Advanced: How can computational methods like DFT improve the synthesis or modification of this compound?
Answer:
DFT and quantum mechanics/molecular mechanics (QM/MM) simulations can:
- Predict Reactivity: Calculate activation energies for sulfonamide bond formation to optimize temperature and catalyst selection .
- Solvent Effects: Screen solvents (e.g., DMSO vs. THF) for their ability to stabilize transition states .
- Electronic Properties: Model the nitro group’s impact on the sulfonamide’s electron density, guiding derivatization for biological studies .
Case Study: ICReDD’s workflow combines DFT with experimental feedback to reduce trial-and-error in reaction optimization .
Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic analysis during structural confirmation?
Answer:
Contradictions often arise from dynamic vs. static structural features:
- Crystallography: Provides a static 3D structure but may miss solution-phase conformers. For example, hydrogen bonding in the solid state (e.g., carboxylic acid dimers) may differ from solution .
- NMR Titration: Use variable-temperature NMR to detect rotational barriers around the sulfonamide bond, which may explain discrepancies .
- Dynamic Light Scattering (DLS): Assess aggregation in solution, which can skew spectroscopic interpretations .
Recommendation: Pair single-crystal X-ray diffraction (SCXRD) with solution-phase NMR to reconcile differences .
Basic: What are the solubility and stability considerations for this compound under different experimental conditions?
Answer:
- Solubility:
- Stability:
Advanced: What strategies mitigate interference from the nitro group in biological activity assays?
Answer:
The nitro group’s redox activity can confound assays (e.g., false positives in cytotoxicity screens):
- Control Experiments: Include a nitro-free analog to isolate the sulfonamide’s biological effect .
- Electrochemical Profiling: Use cyclic voltammetry to quantify nitro group reduction potentials, which may correlate with artifactual activity .
- Derivatization: Reduce the nitro group to an amine (e.g., using H₂/Pd-C) and compare bioactivity profiles .
Advanced: How to design experiments to study the sulfonamide group’s role in molecular interactions?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics between the compound and target proteins (e.g., carbonic anhydrase) .
- X-Ray Crystallography: Resolve hydrogen bonds between the sulfonamide and active-site residues .
- Mutagenesis Studies: Engineer protein mutants lacking key hydrogen-bond donors (e.g., Thr199 in carbonic anhydrase) to assess sulfonamide dependence .
Advanced: How to address discrepancies in purity assessments between HPLC and NMR?
Answer:
- HPLC-MS: Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to detect low-level impurities masked by NMR’s lower sensitivity .
- NMR Solvent Suppression: For aqueous samples, apply presaturation to minimize water peaks that obscure impurities .
- Orthogonal Methods: Combine reversed-phase HPLC with ion-exchange chromatography to resolve co-eluting contaminants .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Solid Form: Store at –20°C under inert gas (argon) to prevent oxidation of the sulfonamide group .
- Solutions: Prepare fresh DMSO stock solutions; avoid freeze-thaw cycles to prevent precipitation .
Advanced: How to optimize reaction yields when scaling up synthesis?
Answer:
- Flow Chemistry: Improve heat/mass transfer for exothermic sulfonylation steps .
- Design of Experiments (DoE): Use factorial designs to assess interactions between temperature, stoichiometry, and catalyst loading .
- In Situ Monitoring: Employ Raman spectroscopy to track reaction progress and terminate at peak yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
